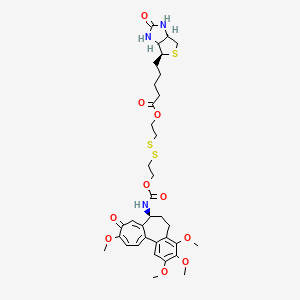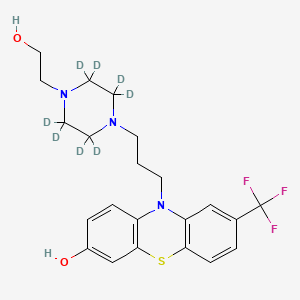
Deac-SS-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deacetylcolchicine-SS-Biotin (Deac-SS-Biotin) is a compound that combines deacetylcolchicine, a derivative of colchicine, with biotin through a cleavable disulphide linker. This compound has shown significant potential in biomedical research, particularly in cancer treatment, due to its ability to target tumor cells selectively and reduce off-target toxicities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deac-SS-Biotin is synthesized by conjugating deacetylcolchicine with biotin using a reduction-sensitive disulphide bond. The synthesis involves several steps:
Activation of Biotin: Biotin is first activated using a reagent such as 4-nitrophenyl carbonochloridate.
Conjugation: The activated biotin is then conjugated with deacetylcolchicine through a disulphide linker.
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The process would typically include the same steps as the laboratory synthesis but scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Deac-SS-Biotin undergoes several types of chemical reactions:
Substitution: The biotin moiety can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), glutathione.
Activation Reagents: 4-nitrophenyl carbonochloridate for biotin activation.
Major Products Formed
Deacetylcolchicine: Released upon reduction of the disulphide bond.
Modified Biotin Conjugates: Formed through substitution reactions.
Scientific Research Applications
Deac-SS-Biotin has a wide range of applications in scientific research:
Cancer Treatment: It has shown potent anti-tumor activity by selectively targeting tumor cells and inhibiting microtubule assembly.
Biochemical Research: Used in studies involving microtubule dynamics and cell proliferation.
Drug Delivery: Its biotin moiety allows for targeted delivery of drugs to cells expressing biotin receptors.
Diagnostic Tools: Utilized in the development of diagnostic assays due to its ability to bind to biotin receptors.
Mechanism of Action
Deac-SS-Biotin exerts its effects through the following mechanisms:
Biotin Receptor-Mediated Endocytosis: The biotin moiety facilitates the compound’s entry into cells via biotin receptors, which are often overexpressed in tumor cells.
Microtubule Inhibition: Once inside the cell, the disulphide bond is cleaved, releasing deacetylcolchicine, which inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known microtubule inhibitor but with higher toxicity.
Biotinylated Drugs: Other drugs conjugated with biotin for targeted delivery.
Uniqueness
Deac-SS-Biotin stands out due to its:
Properties
Molecular Formula |
C35H45N3O10S3 |
|---|---|
Molecular Weight |
763.9 g/mol |
IUPAC Name |
2-[2-[[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamoyloxy]ethyldisulfanyl]ethyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C35H45N3O10S3/c1-43-27-12-10-20-22-18-28(44-2)33(46-4)32(45-3)21(22)9-11-24(23(20)17-26(27)39)37-35(42)48-14-16-51-50-15-13-47-30(40)8-6-5-7-29-31-25(19-49-29)36-34(41)38-31/h10,12,17-18,24-25,29,31H,5-9,11,13-16,19H2,1-4H3,(H,37,42)(H2,36,38,41)/t24-,25-,29-,31-/m0/s1 |
InChI Key |
FQPPDMDNXFOBSG-GQUBXBKDSA-N |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=C(C(=C(C=C32)OC)OC)OC)NC(=O)OCCSSCCOC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=C(C(=C(C=C32)OC)OC)OC)NC(=O)OCCSSCCOC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea](/img/structure/B15142477.png)

![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)






![[(1R,3E,5R,7S,10Z,12S,13S,14S)-1-acetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate](/img/structure/B15142523.png)

![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)

